molecular formula C9H7BrLiNO2 B13452877 Lithium(1+) 1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate CAS No. 2913268-58-1

Lithium(1+) 1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate

Cat. No.: B13452877
CAS No.: 2913268-58-1
M. Wt: 248.0 g/mol
InChI Key: DKSQVTHXBPDPOD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium(1+) 1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate is a chemical compound that features a lithium ion coordinated to a cyclopropane carboxylate group substituted with a 3-bromopyridin-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lithium(1+) 1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate typically involves the following steps:

    Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.

    Introduction of the bromopyridinyl group: This step involves the bromination of pyridine followed by its attachment to the cyclopropane ring via a coupling reaction.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromopyridinyl moiety.

    Reduction: Reduction reactions can also occur, potentially affecting the bromine atom or the pyridine ring.

    Substitution: The bromine atom in the bromopyridinyl group can be substituted with other nucleophiles in a substitution reaction.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products:

    Oxidation: Products may include oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the compound with modifications to the bromine or pyridine ring.

    Substitution: Substituted derivatives where the bromine atom is replaced by another functional group.

Scientific Research Applications

Lithium(1+) 1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of Lithium(1+) 1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate involves its interaction with molecular targets through its functional groups. The lithium ion can coordinate with various substrates, while the bromopyridinyl and cyclopropane moieties can participate in different chemical reactions. These interactions can modulate biological pathways or chemical processes, depending on the context of its application.

Comparison with Similar Compounds

  • Lithium(1+) 1-(pyrimidin-4-yl)cyclopropane-1-carboxylate
  • Lithium(1+) 1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate

Comparison:

  • Lithium(1+) 1-(pyrimidin-4-yl)cyclopropane-1-carboxylate: This compound features a pyrimidinyl group instead of a bromopyridinyl group, which may result in different reactivity and applications.
  • Lithium(1+) 1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate: The presence of a trifluoromethyl group can significantly alter the electronic properties and reactivity compared to the bromopyridinyl group.

Lithium(1+) 1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

2913268-58-1

Molecular Formula

C9H7BrLiNO2

Molecular Weight

248.0 g/mol

IUPAC Name

lithium;1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C9H8BrNO2.Li/c10-6-2-1-5-11-7(6)9(3-4-9)8(12)13;/h1-2,5H,3-4H2,(H,12,13);/q;+1/p-1

InChI Key

DKSQVTHXBPDPOD-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1CC1(C2=C(C=CC=N2)Br)C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.